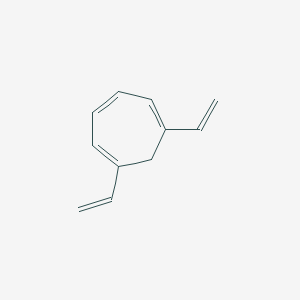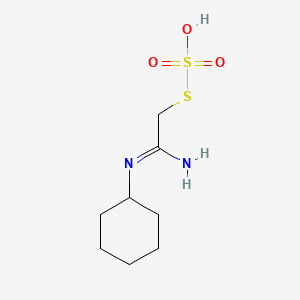
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) is an organosulfur compound It is characterized by the presence of a methanethiol group, an amidino group attached to a cyclohexyl ring, and a hydrogen sulfate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) involves several steps. One common method is the reaction of methanethiol with N-cyclohexylcarbodiimide to form the amidino intermediate. This intermediate is then reacted with sulfuric acid to produce the hydrogen sulfate ester. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted esters.
Aplicaciones Científicas De Investigación
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The amidino group can interact with nucleophilic sites, while the thiol group can form disulfide bonds with cysteine residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing group.
Ethanethiol: Another thiol compound with an ethyl group instead of a methylene group.
Cyclohexylamine: Contains a cyclohexyl group but lacks the thiol and sulfate ester groups.
Uniqueness
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the amidino group attached to a cyclohexyl ring, along with the hydrogen sulfate ester, makes it a versatile compound with diverse applications.
Propiedades
Número CAS |
40283-55-4 |
|---|---|
Fórmula molecular |
C8H16N2O3S2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]cyclohexane |
InChI |
InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)(H,11,12,13) |
Clave InChI |
DSKDIOZEEJPDAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


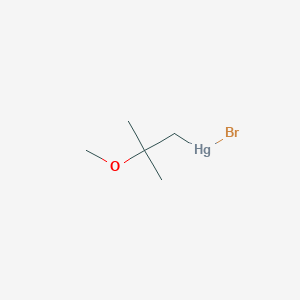
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

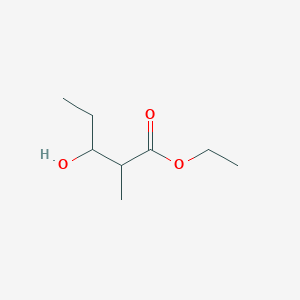
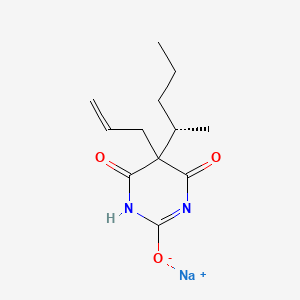

![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
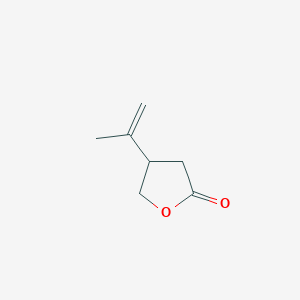
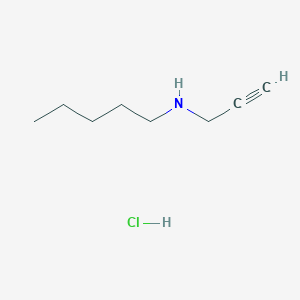


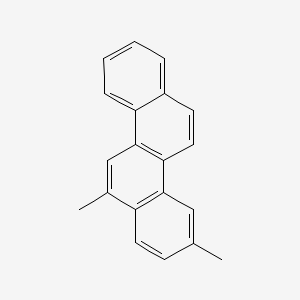
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
